N-Fmoc-N6-Boc-L-lysine succinimido ester

Description

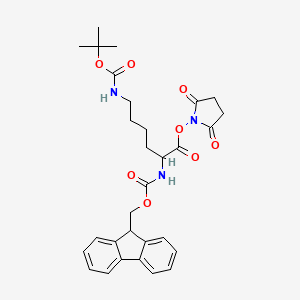

N-Fmoc-N6-Boc-L-lysine succinimido ester (CAS: 102910-27-0) is a protected lysine derivative widely used in peptide synthesis and bioconjugation. Its structure features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group protecting the α-amine, removable with piperidine .

- Boc (tert-butoxycarbonyl): An acid-labile group shielding the ε-amine of lysine, cleavable with trifluoroacetic acid (TFA) .

The N-hydroxysuccinimide (NHS) ester enables efficient coupling with amines under mild conditions, forming stable amide bonds. This compound is pivotal in solid-phase peptide synthesis (SPPS) for constructing lysine-containing peptides with controlled side-chain reactivity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O8/c1-30(2,3)40-28(37)31-17-9-8-14-24(27(36)41-33-25(34)15-16-26(33)35)32-29(38)39-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONZVSWDWBWWMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Fmoc-N'-Boc-alpha-methyl-L-lysine

A method for preparing N-Fmoc-N'-Boc-alpha-methyl-L-lysine involves a multi-step process starting with 1,4-diiodobutane as a raw material. The process includes nucleophilic substitution, removal of chiral auxiliary and protecting groups via hydrogenation reduction, and Fmoc protection to obtain the final compound. The total yield of this process is reported to be 52.6% with a purity of 99%.

- Nucleophilic Substitution: React 1,4-diiodobutane with a compound 3 (tert-butyl benzyl carbamate) to generate a compound 4.

- Nucleophilic Substitution: React compound 4 with a compound 2 in the presence of KHMDS to generate a compound 5.

- Hydrogenation Reduction: Remove the chiral auxiliary group and protecting group from compound 5 through hydrogenation reduction, resulting in compound 6.

- Fmoc Protection: React compound 6 with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) to introduce the Fmoc protecting group, yielding N-Fmoc-N'-Boc-alpha-methyl-L-lysine (compound 1).

1.2. Detailed Procedure for Fmoc Protection

- Add an aqueous solution of compound 6 into a reaction bottle, then add a solvent and alkali. Add 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), maintaining the temperature between 20-45 °C and stir the mixture. Monitor the reaction progress and allow the solution to stand for liquid separation, discarding the water phase.

- Extract the organic phase and wash the aqueous phase to eliminate impurities. Adjust the pH value to 3-6 and filter to obtain compound 1.

1.3. Optimization and Purification

- The wet product of compound 1, obtained in the previous step, is further dried under vacuum.

- The mass ratio of compound 6, alkali, solvent, and 9-fluorenylmethyl-N-succinimidyl carbonate should be 1:(0.8-1.6):(5-35):(0.8-1.6).

- The alkali can be either an organic or inorganic base, with alkali metal carbonates like sodium carbonate or potassium carbonate being preferred.

- Liquid chromatography can be employed to detect the residual amount of raw materials during the reaction, ensuring that the next step is initiated only when the residual amount is less than or equal to 2%.

Add an aqueous solution containing 39.3g of compound 6 into a reaction bottle, followed by 450g of ethyl acetate and 45g of sodium carbonate. Adjust the temperature to 35 °C, add 45g of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu), and maintain the temperature at 35 °C while stirring for 1 hour. Upon detecting 1.5% of compound 6 via liquid chromatography, allow the mixture to stand for liquid separation, noting that the sodium salt of compound 1 dissolves in the organic phase due to the salting-out effect, and discard the aqueous phase. Extract the organic phase with 900g of purified water, which dissolves the sodium salt of compound 1 into the aqueous phase. Wash the aqueous phase twice with 390g of methyl tert-butyl ether, control the temperature at 5 °C, and adjust the pH to 3-4 using 0.5N aqueous hydrochloric acid, stirring at 5 °C for 6 hours, followed by filtration. Dry the wet product under vacuum at 45 °C for 24 hours, yielding 58.6g of the desired product with a molar yield of 80.5%, a purity of 99%, and a chiral purity of 100%. The total molar yield is 52.6%.

Tables of compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-Fmoc-N6-Boc-L-lysine | 71989-32-1 | C26H32N2O6 | 468.55 |

| 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) | 82911-69-1 | C19H15NO5 | 337.33 |

Chemical Reactions Analysis

Types of Reactions

FMOC-LYS(BOC)-OSU undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the FMOC group using piperidine in dimethylformamide (DMF) and the BOC group using trifluoroacetic acid (TFA).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

Common Reagents and Conditions

Deprotection: Piperidine in DMF for FMOC removal; TFA for BOC removal.

Coupling: DCC or HBTU in the presence of NHS for ester formation

Major Products

The primary products of these reactions are peptides with selectively protected lysine residues, which can be further manipulated in subsequent synthetic steps .

Scientific Research Applications

FMOC-LYS(BOC)-OSU is widely used in various fields of scientific research:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes

Mechanism of Action

The mechanism of action of FMOC-LYS(BOC)-OSU involves the selective protection and deprotection of the lysine residue, allowing for precise control over peptide synthesis. The FMOC group protects the alpha-amino group, while the BOC group protects the epsilon-amino group, preventing unwanted side reactions during peptide elongation. The N-hydroxysuccinimide ester facilitates the coupling of the protected lysine to other amino acids or peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of N-Fmoc-N6-Boc-L-lysine succinimido ester with structurally related NHS-activated amino acid derivatives:

Reactivity and Stability

- N-Fmoc-N6-Boc-L-lysine NHS ester :

- Reactivity : The NHS ester reacts efficiently with primary amines (e.g., resin-bound peptides) at pH 7–8.5.

- Stability : Fmoc is stable under acidic conditions but cleaved by bases (e.g., piperidine), while Boc requires TFA for removal. The NHS ester hydrolyzes slowly in aqueous buffers (t1/2 ~4–6 hours at pH 7.4) .

- Boc-L-Ala NHS ester : Simpler structure allows faster coupling but lacks side-chain versatility .

- Biotinylated derivatives : Require careful stoichiometry to avoid steric hindrance during conjugation .

Key Research Findings

Efficiency in SPPS : N-Fmoc-N6-Boc-L-lysine NHS ester achieves >90% coupling yields in automated synthesizers, outperforming Fmoc-Cl derivatives in minimizing dipeptide byproducts .

Bioconjugation : Biotinylated lysine NHS esters show 10–20% higher streptavidin binding efficiency compared to maleimide-thiol conjugates .

Stability in Prodrugs : ALA-peptide NHS esters exhibit 3-fold longer plasma half-life than free ALA, enhancing photodynamic therapy efficacy .

Biological Activity

N-Fmoc-N6-Boc-L-lysine succinimido ester is a chemically modified derivative of the amino acid L-lysine, characterized by its protective groups: a 9-fluorenylmethoxycarbonyl (Fmoc) at the alpha-amino position and a tert-butyloxycarbonyl (Boc) at the epsilon-amino position. This compound plays a significant role in peptide synthesis and has potential applications in drug delivery and other biological interactions.

The molecular formula of this compound is with a molecular weight of approximately 443.50 g/mol. The succinimido ester group enhances the compound's reactivity, particularly in amide bond formation during peptide synthesis. The primary reaction mechanism involves nucleophilic attack by amino groups from other amino acids or peptides on the electrophilic succinimido group, leading to efficient coupling reactions due to the stability of the leaving group, N-hydroxysuccinimide .

Synthesis Overview:

- Protection of L-lysine : The lysine residue is protected with Fmoc and Boc groups to prevent unwanted reactions during synthesis.

- Formation of Succinimido Ester : The succinimido group is introduced to facilitate coupling with other amino acids.

- Deprotection : The Fmoc and Boc groups can be removed under basic conditions to yield free L-lysine residues for further biological applications.

Biological Activity

This compound exhibits several biological activities, primarily through its role as a building block in peptide synthesis and potential therapeutic applications:

- Peptide Synthesis : The compound is extensively used in solid-phase peptide synthesis (SPPS), where its reactive succinimido group allows for the formation of stable peptide bonds.

- Drug Delivery Systems : Its ability to form stable linkages with various biomolecules enhances its utility in drug delivery systems, potentially improving the pharmacokinetics and bioavailability of therapeutic agents .

- Biological Interactions : Research indicates that derivatives of this compound may exhibit local anesthetic properties, similar to other lysine derivatives, suggesting a broader range of biological interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications and applications of this compound:

- Peptide Coupling Efficiency : Studies have shown that modifications to the compound can significantly influence coupling efficiency and selectivity in peptide synthesis. For example, research demonstrated that varying the protective groups can optimize reaction conditions for specific applications .

- Therapeutic Applications : In one case study, researchers explored using this compound as part of a larger drug delivery system targeting specific receptors in cancer cells. The study highlighted how the compound's reactivity could be harnessed to create targeted therapies .

- Comparison with Other Compounds : A comparative analysis with structurally similar compounds revealed that this compound stands out due to its unique combination of protective groups, enhancing its application in synthesizing biologically active peptides .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-Fmoc-L-valine N-succinimidyl ester | Valine backbone with Fmoc protection | Used for synthesizing valine-rich peptides |

| N-Boc-N-Fmoc-L-lysine | Similar protective groups | Focused on lysine derivatives without succinimidyl |

| N-alpha,N-epsilon-Di-Boc-L-lysine | Two Boc groups | Provides enhanced stability and reactivity |

Q & A

Q. What is the role of the Fmoc and Boc protecting groups in N-Fmoc-N6-Boc-L-lysine succinimido ester, and how do they influence peptide synthesis?

- Methodological Answer: The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups provide orthogonal protection for lysine’s α- and ε-amino groups. The Fmoc group is base-labile (removed with piperidine), while Boc is acid-labile (cleaved with trifluoroacetic acid). This allows sequential deprotection, enabling selective modification of lysine residues during solid-phase peptide synthesis (SPPS). For example, the Boc group on N6 ensures the ε-amino group remains protected during Fmoc deactivation steps, preventing unintended side reactions .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer: A standard synthesis involves activating the carboxyl group of N-Fmoc-N6-Boc-L-lysine with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) in anhydrous dichloromethane (DCM). Critical parameters include:

- Reagent Ratios: 1:1.2:1.2 molar ratio of lysine derivative:NHS:EDC.

- Reaction Time: 16–24 hours under nitrogen.

- Purification: Flash chromatography or recrystallization to isolate the NHS ester. Analytical HPLC and mass spectrometry (MS) confirm purity (>95%) and molecular weight (e.g., [M+H]⁺ = 683.3) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer: The compound is hygroscopic and susceptible to hydrolysis. Store desiccated at –20°C in amber vials under inert gas (argon). For reconstitution, use dry DMF or DMSO, and avoid aqueous buffers until reaction initiation. Shelf life is typically 6–12 months under optimal conditions .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound to peptides or proteins?

- Methodological Answer: Key optimization parameters include:

- pH: Maintain pH 7.5–8.5 (borate or phosphate buffers) to favor NHS ester reactivity with primary amines.

- Temperature: 4–25°C to balance reaction rate and NHS ester stability.

- Molar Ratio: A 2–5-fold excess of NHS ester to target amine groups ensures complete conjugation.

- Quenching: Add excess glycine or Tris buffer post-reaction to terminate unreacted esters. Monitor conjugation efficiency via MALDI-TOF MS or SDS-PAGE .

Q. What analytical techniques are critical for characterizing this compound and its conjugates?

- Methodological Answer:

Q. How can researchers troubleshoot low yields during synthesis or conjugation?

- Methodological Answer: Common issues and solutions:

- Hydrolysis of NHS Ester: Ensure anhydrous conditions; use freshly distilled DCM.

- Incomplete Activation: Verify EDC freshness; extend reaction time to 24 hours.

- Side Reactions: Add a catalytic base (e.g., DMAP) to enhance NHS ester formation.

- Conjugate Aggregation: Include chaotropic agents (e.g., urea) or surfactants (e.g., Tween-20) in reaction buffers .

Q. What strategies mitigate side reactions when using this compound in complex peptide sequences?

- Methodological Answer:

- Orthogonal Protection: Use tert-butyl-based groups for side chains (e.g., Ser, Thr) to prevent nucleophilic attack on the NHS ester.

- Low-Temperature Reactions: Conduct conjugations at 4°C to reduce racemization.

- In Situ Activation: Pre-activate the lysine derivative immediately before use to minimize hydrolysis .

Data Contradictions and Validation

Q. How do discrepancies in reported reactivity of NHS esters impact experimental design?

- Methodological Answer: Literature may report varying NHS ester half-lives (e.g., 15 minutes to 4 hours in aqueous buffers). Validate kinetics under specific conditions (pH, temperature) using UV-Vis (loss of NHS absorbance at 260 nm) or HPLC. Adjust stoichiometry and reaction times accordingly .

Comparative Analysis

Q. How does this compound compare to other lysine derivatives in bioconjugation?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.